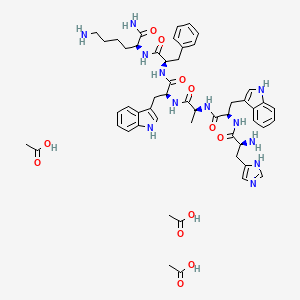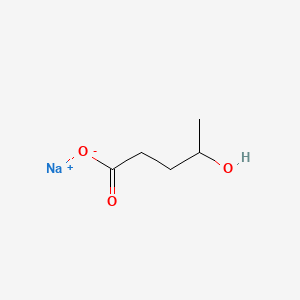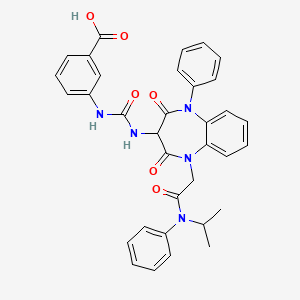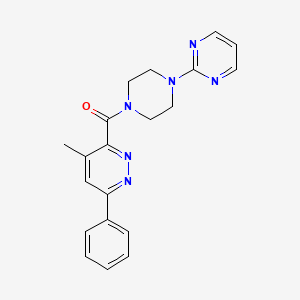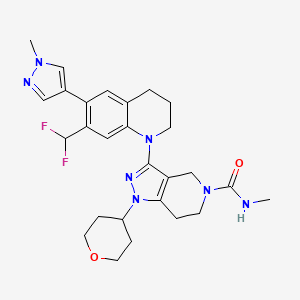
GNE-781
Übersicht
Beschreibung
GNE-781 ist ein hochentwickelter, potenter und selektiver Inhibitor der Bromodomäne des cyclischen Adenosinmonophosphat-Response-Element-bindenden Proteins (CBP) und seines Paralogs, des Adenovirus-E1A-Bindungsproteins von 300 kDa (P300). Diese Proteine sind an der Transkriptionsregulation beteiligt und wurden in die Entwicklung, Aufrechterhaltung oder Progression von Krebs verwickelt .
Wissenschaftliche Forschungsanwendungen
GNE-781 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Onkologie: This compound zeigt Antitumoraktivität in Tumormodellen der akuten myeloischen Leukämie (AML) und es wurde gezeigt, dass es die Foxp3-Transkriptspiegel dosisabhängig senkt
Epigenetik: Als selektiver Inhibitor der CBP/P300-Bromodomäne wird this compound verwendet, um die Rolle dieser Proteine bei der Transkriptionsregulation und Chromatinmodifikation zu untersuchen
Immunologie: Es wurde gezeigt, dass this compound die Differenzierung regulatorischer T-Zellen beeinflusst, die für die Aufrechterhaltung der Immunhomöostase und die Unterdrückung von Autoimmunität unerlässlich sind
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Bromodomäne von CBP/P300 inhibiert, die Histonacetyltransferasen sind, die an der Transkriptionsregulation beteiligt sind. Durch die Bindung an die Bromodomäne verhindert this compound, dass CBP/P300 mit Chromatin assoziiert und es durch Acetylierung modifiziert. Diese Inhibition stört die Rekrutierung verschiedener Transkriptionsproteine, was zu veränderter Genexpression und reduziertem Tumorwachstum führt .
Wirkmechanismus
GNE-781, also known as 3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide, is a potent and selective inhibitor of the bromodomain of the transcriptional regulator CBP/P300 .
Target of Action
The primary target of this compound is the bromodomain of the transcriptional regulator CBP/P300 . CBP/P300 are large, multidomain proteins that contribute to transcriptional regulation . They bind to chromatin via their bromodomain and modify chromatin through their histone acetyltransferase (HAT) activity, leading to the recruitment of various transcriptional proteins to modulate gene expression .
Mode of Action
This compound inhibits the bromodomain of CBP/P300, thereby disrupting the interaction between these proteins and acetylated lysines on histones . This disruption can alter the transcriptional activity of genes regulated by CBP/P300 .
Biochemical Pathways
The inhibition of CBP/P300 by this compound affects various biochemical pathways. CBP/P300 have been shown to regulate the differentiation of regulatory T cells (Tregs) through both transcriptional and non-transcriptional mechanisms . They acetylate prostacyclin synthase, which regulates Treg differentiation by altering proinflammatory cytokine secretion by T and B cells .
Pharmacokinetics
This compound has good in vivo pharmacokinetic properties in multiple species . It is orally bioavailable and highly potent, with an IC50 of 0.94 nM in TR-FRET assay . It also maintains good in vivo pharmacokinetic properties in multiple species .
Result of Action
The inhibition of CBP/P300 by this compound has several effects at the molecular and cellular levels. It has been shown to decrease Foxp3 transcript levels in a dose-dependent manner . Foxp3 is a key transcription factor required for the developmental differentiation and suppressive functions of Tregs . Therefore, this compound could potentially modulate immune responses by affecting Treg differentiation.
Biochemische Analyse
Biochemical Properties
GNE-781 interacts with the bromodomain of the transcriptional regulators CBP and p300 . These interactions lead to the inhibition of these proteins, which play a crucial role in gene expression programs through lysine acetylation of chromatin and transcriptional regulators .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In multiple myeloma cells, for example, this compound leads to effective cell killing . This is likely due to its ability to inhibit the activity of CBP and p300, which are critical for the establishment and activation of enhancer-mediated transcription .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the bromodomain of CBP and p300 . By binding to these domains, this compound prevents these proteins from carrying out their normal functions, leading to changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its role as an inhibitor of CBP and p300, it is likely that this compound interacts with enzymes and cofactors involved in gene expression and chromatin remodeling .
Transport and Distribution
Information about the transport and distribution of this compound within cells and tissues is not currently available. Given its role as an inhibitor of CBP and p300, it is likely that this compound interacts with transporters or binding proteins involved in these processes .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its role as an inhibitor of CBP and p300, it is likely that this compound is localized to the nucleus, where these proteins carry out their functions .
Vorbereitungsmethoden
Die Synthese von GNE-781 beinhaltet strukturbasiertes Design und Struktur-Aktivitäts-Beziehungsstudien. Das Anilin einer Vorläuferverbindung wird zu einem Tetrahydrochinolin-Motiv eingeschränkt, um die Potenz zu erhalten und die Selektivität zu erhöhen. Weitere Modifikationen, die auf bestimmte Bereiche der CBP-Bromodomäne abzielen, wie z. B. das LPF-Regal, die BC-Schleife und die KAc-Regionen, werden durchgeführt, um Potenz und Selektivität zu verbessern . Industrielle Produktionsmethoden für this compound werden in der verfügbaren Literatur nicht explizit beschrieben.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe von Atomen gegen ein anderes, oft unter Verwendung von Nukleophilen oder Elektrophilen
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Analyse Chemischer Reaktionen
GNE-781 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
GNE-781 wird mit anderen Bromodomäneninhibitoren verglichen, wie zum Beispiel:
GNE-272: Ein mäßig potenter und selektiver Inhibitor der CBP-Bromodomäne
I-CBP112: Ein selektiver niedermolekularer Inhibitor der p300/CBP-Bromodomäne.
This compound ist aufgrund seiner hohen Potenz und Selektivität für die CBP/P300-Bromodomäne sowie seiner nicht-zentralen Nervensystem-penetranten Eigenschaften einzigartig, die es für in-vivo-Studien geeignet machen .
Eigenschaften
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCWHSDMJBAGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)
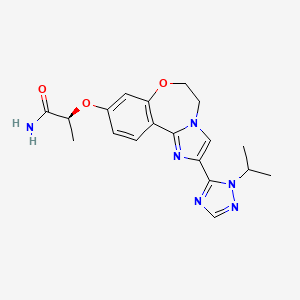
![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B607619.png)

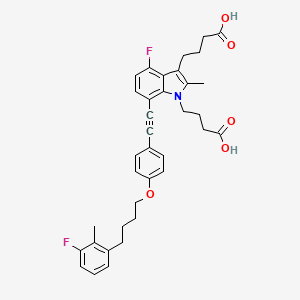
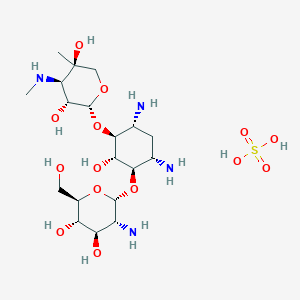
![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one;2,2,2-trifluoroacetic acid](/img/structure/B607628.png)
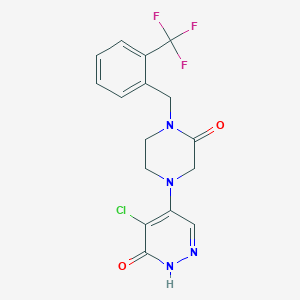
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
